molecular formula C12H16N2O2 B13740799 2-(1H-indol-3-yl)ethylazanium acetate CAS No. 2936-99-4

2-(1H-indol-3-yl)ethylazanium acetate

Cat. No.: B13740799
CAS No.: 2936-99-4
M. Wt: 220.27 g/mol
InChI Key: DELLVMRKQDNBTI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)ethylazanium acetate typically involves the reaction of indole with ethylamine followed by acetylation. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst .

Industrial Production Methods

Industrial production of indole derivatives, including this compound, often involves large-scale Fischer indole synthesis. This method is favored due to its high yield and the availability of starting materials . The reaction is typically carried out in large reactors with continuous monitoring of temperature and pH to ensure optimal conditions for the synthesis.

Scientific Research Applications

Properties

CAS No.

2936-99-4

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

acetic acid;2-(1H-indol-3-yl)ethanamine

InChI

InChI=1S/C10H12N2.C2H4O2/c11-6-5-8-7-12-10-4-2-1-3-9(8)10;1-2(3)4/h1-4,7,12H,5-6,11H2;1H3,(H,3,4)

InChI Key

DELLVMRKQDNBTI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1=CC=C2C(=C1)C(=CN2)CCN

Origin of Product

United States

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